molecular formula C10H18O3 B8797931 Pentyl 4-oxovalerate CAS No. 20279-49-6

Pentyl 4-oxovalerate

Cat. No. B8797931
CAS RN: 20279-49-6
M. Wt: 186.25 g/mol
InChI Key: NLDFWNCRMVSDMC-UHFFFAOYSA-N
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Description

Pentyl 4-oxovalerate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentyl 4-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentyl 4-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20279-49-6

Product Name

Pentyl 4-oxovalerate

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

pentyl 4-oxopentanoate

InChI

InChI=1S/C10H18O3/c1-3-4-5-8-13-10(12)7-6-9(2)11/h3-8H2,1-2H3

InChI Key

NLDFWNCRMVSDMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 5 cc autoclave is charged with 1 cc of iso-octane and 1 cc of an aqueous solution containing 2 mmoles of levulinic acid and 2 mmoles of formic acid. 5 wt. % sulfuric acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-pentene and heated to 75° C. for 5 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of pentyl formate and pentyl levulinate is formed as product.
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2 mmol
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2 mmol
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aqueous solution
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1 mL
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1 mL
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Synthesis routes and methods II

Procedure details

The liquid fraction comprises levulinic acid, formic acid, furfural, and sulphuric acid. The liquid fraction is supplied via line 8 to reactive extraction reactor 9. 1-pentanol, which may be fresh pentanol and/or recycled pentanol, is countercurrently supplied to reactor 9 via line 10. In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol to form pentyl levulinate and pentyl formate. The esters formed and furfural will be extracted to the organic, pentanol phase. Thus, an aqueous phase comprising sulphuric acid and an organic phase comprising 1-pentanol, pentyl levulinate, pentyl formate and furfural are formed. The organic, pentanol phase is discharged from reactor 9 via line 11 and may be separated into its individual components in a product separation section (see FIG. 2). The aqueous phase is discharged from reactor 9 via line 12 and for the greater part recycled to acid hydrolysis reaction zone 1 via line 13. Part of the aqueous phase is fed to extraction column 14 via line 15. 1-Pentanol is supplied to extraction column 14 via line 16. In column 14, the remainder of the organic compounds is extracted from the aqueous phase to yield a second aqueous phase that is removed from the process via line 17 and a second organic pentanol phase that is recycled to reactive extraction reactor 9 via line 18.
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